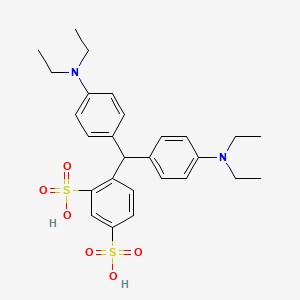
1,3-Benzenedisulfonic acid, 4-(bis(4-(diethylamino)phenyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenedisulfonic acid, 4-(bis(4-(diethylamino)phenyl)methyl)- is a complex organic compound with the molecular formula C27H34N2O6S2 and a molar mass of 546.7 g/mol . This compound is known for its unique structure, which includes two diethylamino groups attached to a phenyl ring, making it a valuable substance in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of strong acids like sulfuric acid or oleum to achieve the sulfonation . The diethylamino groups are then introduced through a nucleophilic substitution reaction using diethylamine under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and minimizing impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenedisulfonic acid, 4-(bis(4-(diethylamino)phenyl)methyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Diethylamine, other nucleophiles, controlled temperature and pressure.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted benzene compounds .
Applications De Recherche Scientifique
1,3-Benzenedisulfonic acid, 4-(bis(4-(diethylamino)phenyl)methyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Benzenedisulfonic acid, 4-(bis(4-(diethylamino)phenyl)methyl)- involves its interaction with various molecular targets and pathways. The diethylamino groups play a crucial role in binding to specific receptors or enzymes, leading to the modulation of their activity . The sulfonic acid groups enhance the compound’s solubility and facilitate its transport across biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzenedisulfonic acid, 4-(bis(4-(dimethylamino)phenyl)methyl)-: Similar structure but with dimethylamino groups instead of diethylamino groups.
4-(Bis(4-(diethylamino)-2-hydroxyphenyl)methyl)-1,3-benzenedisulfonic acid: Contains hydroxy groups in addition to diethylamino groups.
Uniqueness
1,3-Benzenedisulfonic acid, 4-(bis(4-(diethylamino)phenyl)methyl)- is unique due to its specific combination of diethylamino and sulfonic acid groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring high solubility and specific binding interactions .
Propriétés
Numéro CAS |
21016-37-5 |
|---|---|
Formule moléculaire |
C27H34N2O6S2 |
Poids moléculaire |
546.7 g/mol |
Nom IUPAC |
4-[bis[4-(diethylamino)phenyl]methyl]benzene-1,3-disulfonic acid |
InChI |
InChI=1S/C27H34N2O6S2/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-18-17-24(36(30,31)32)19-26(25)37(33,34)35/h9-19,27H,5-8H2,1-4H3,(H,30,31,32)(H,33,34,35) |
Clé InChI |
RJKKOTYXWNWZTJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)C3=C(C=C(C=C3)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)indole](/img/structure/B13433079.png)

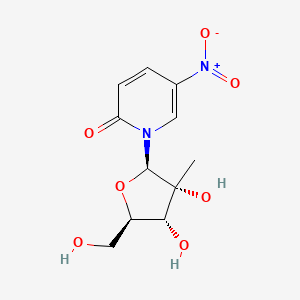

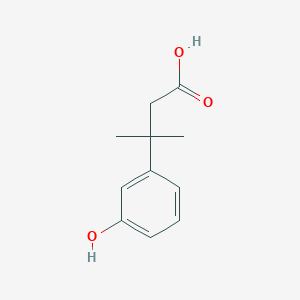
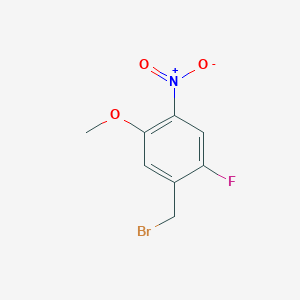
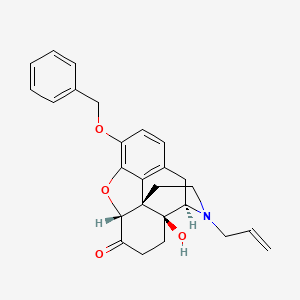
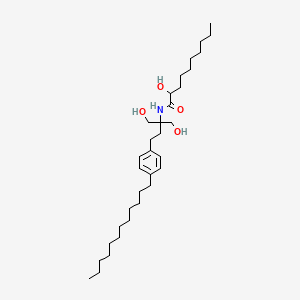

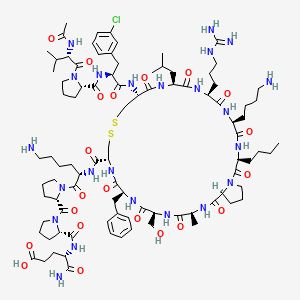
![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]-1-oxidopiperazin-1-ium-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13433131.png)
![ethyl (4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13433137.png)
amine](/img/structure/B13433139.png)

